molecular formula C27H31N7O+2 B12792268 Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- CAS No. 88837-69-8

Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)-

Cat. No.: B12792268
CAS No.: 88837-69-8
M. Wt: 469.6 g/mol
InChI Key: LQSDXKDVEXVAMH-UHFFFAOYSA-P
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Description

Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of quinolinium and pyridinium moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the amino and methyl groups. The final steps involve the coupling of the pyridinium and piperazinyl moieties under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinium moiety to a more reduced form.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various quinolinium and pyridinium derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)amino)phenyl)ureylene)anilino)-, di-p-toluenesulfonate
  • Quinolinium, 6-amino-1-methyl-4-((4-((((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)phenyl)amino)-, dibromide

Uniqueness

Quinolinium, 6-amino-1-methyl-4-((4-(((4-(1-methylpyridinium-4-yl)-1-piperazinyl)carbonyl)amino)phenyl)amino)- stands out due to its unique combination of quinolinium and pyridinium moieties, which confer distinct chemical and biological properties

Properties

CAS No.

88837-69-8

Molecular Formula

C27H31N7O+2

Molecular Weight

469.6 g/mol

IUPAC Name

N-[4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]phenyl]-4-(1-methylpyridin-1-ium-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C27H29N7O/c1-31-12-9-23(10-13-31)33-15-17-34(18-16-33)27(35)30-22-6-4-21(5-7-22)29-25-11-14-32(2)26-8-3-20(28)19-24(25)26/h3-14,19H,15-18,28H2,1-2H3/p+2

InChI Key

LQSDXKDVEXVAMH-UHFFFAOYSA-P

Canonical SMILES

C[N+]1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N

Origin of Product

United States

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